molecular formula C20H15NO6 B2515666 N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021134-57-5

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2515666
CAS No.: 1021134-57-5
M. Wt: 365.341
InChI Key: IFHOMHQXDAARQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a benzodioxole moiety, a benzyloxy group, and a pyran-2-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the benzyloxy group and the formation of the pyran-2-carboxamide structure. Key steps may include:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Benzyloxy Group: This step often involves the use of benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of Pyran-2-carboxamide: This can be synthesized through a series of condensation reactions involving appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-4-oxo-4H-pyran-2-carboxamide: Lacks the benzyloxy group.

    N-(1,3-benzodioxol-5-yl)-5-(methoxy)-4-oxo-4H-pyran-2-carboxamide: Has a methoxy group instead of a benzyloxy group.

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of both the benzyloxy group and the benzodioxole moiety, which confer specific chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c22-15-9-18(25-11-19(15)24-10-13-4-2-1-3-5-13)20(23)21-14-6-7-16-17(8-14)27-12-26-16/h1-9,11H,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHOMHQXDAARQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.